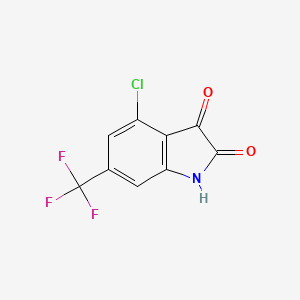

Methyl 6-amino-4-chloronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

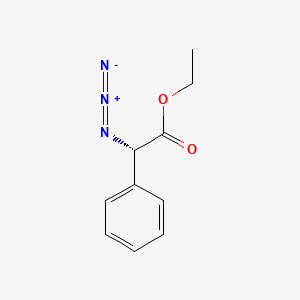

Methyl 6-amino-4-chloronicotinate is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The IUPAC name for this compound is methyl 6-amino-4-chloronicotinate . It appears as an off-white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for Methyl 6-amino-4-chloronicotinate is 1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) . The compound has a complexity of 177 and contains 12 heavy atoms .Physical And Chemical Properties Analysis

Methyl 6-amino-4-chloronicotinate has a molecular weight of 186.59 g/mol . It has a topological polar surface area of 65.2 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique

Synthesis of Potential Anti-amnesiant Agents

Research into derivatives of nicotinic acid, such as those related to Methyl 6-amino-4-chloronicotinate, has led to the development of compounds with potential anti-amnesiant properties. For instance, a study by Leflemme et al. (2005) described the synthesis and in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues as potential anti-amnesiant agents, demonstrating the relevance of chloronicotinic acid derivatives in medicinal chemistry (Leflemme et al., 2005).

Anticonvulsant Activity

Compounds structurally related to Methyl 6-amino-4-chloronicotinate have been evaluated for their anticonvulsant activity. Scott et al. (1993) investigated enaminones derived from chloronicotinic acid, revealing insights into structure-activity relationships for anticonvulsant agents and highlighting the chemical's potential in the development of novel therapeutics (Scott et al., 1993).

NK1 Receptor Antagonists Synthesis

Hoffmann-Emery et al. (2006) described an efficient synthesis of novel NK1 receptor antagonists, starting from 6-chloronicotinic acid, demonstrating the utility of this chemical class in synthesizing compounds with potential therapeutic applications (Hoffmann-Emery et al., 2006).

Solid-Liquid Equilibrium Behavior Study

The study of the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a compound closely related to Methyl 6-amino-4-chloronicotinate, in various solvents has been conducted to understand its physical and chemical properties, which is crucial for designing and optimizing industrial processes (Guo et al., 2021).

Degradation Studies in Agricultural Contexts

The degradation and persistence of nitrification inhibitors structurally similar to Methyl 6-amino-4-chloronicotinate in soil have been studied to evaluate their effectiveness and environmental impact, contributing to the development of more efficient and environmentally friendly agricultural practices (Srivastava et al., 2016).

Safety and Hazards

Methyl 6-amino-4-chloronicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

Propriétés

IUPAC Name |

methyl 6-amino-4-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKUVDYTGIDYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733799 |

Source

|

| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260666-60-1 |

Source

|

| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)